molecular formula C14H9Cl B3050169 4-Chlorophenanthrene CAS No. 24079-43-4

4-Chlorophenanthrene

Cat. No.: B3050169
CAS No.: 24079-43-4
M. Wt: 212.67 g/mol
InChI Key: SDUAXSKHZIJCSC-UHFFFAOYSA-N
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Description

4-Chlorophenanthrene: is a polycyclic aromatic hydrocarbon with the molecular formula C14H9Cl . It consists of a phenanthrene skeleton with a chlorine atom substituted at the fourth position.

Scientific Research Applications

Future Directions

: Schörnick, C., Lüth, A., Wobst, B., & Rotard, W. (2021). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Food Analytical Methods, 14(1), 1150–1166. Link

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenanthrene can be synthesized through several methods. One common approach involves the chlorination of phenanthrene. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas, Raney nickel.

    Substitution: Bromine, sulfuric acid.

Major Products:

    Oxidation: Phenanthrenequinone.

    Reduction: 4-Chloro-9,10-dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Mechanism of Action

The mechanism of action of 4-chlorophenanthrene involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, influencing their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular signaling pathways and potentially modulate gene expression .

Comparison with Similar Compounds

Uniqueness: 4-Chlorophenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-chlorophenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUAXSKHZIJCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946919
Record name 4-Chlorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24079-43-4
Record name Phenanthrene, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024079434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC171615
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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